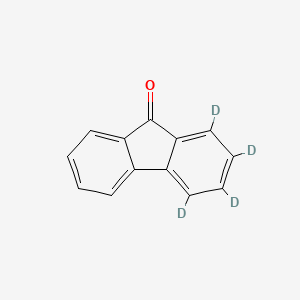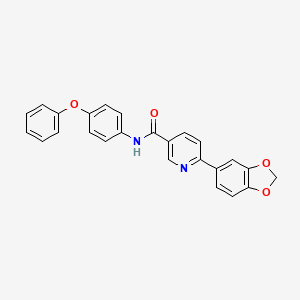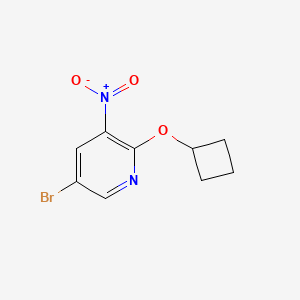![molecular formula C27H21Cl2NO4S2 B12640102 N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)
N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with chlorobenzoyl and chlorophenyl groups, along with an acetamide moiety linked to an ethylsulfonylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of chlorobenzoyl and chlorophenyl groups through Friedel-Crafts acylation. The final steps involve the attachment of the acetamide and ethylsulfonylphenyl groups under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-methylsulfonylphenyl)acetamide
- N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-isopropylsulfonylphenyl)acetamide
Uniqueness
N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. Its ethylsulfonyl group, in particular, could influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C27H21Cl2NO4S2 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C27H21Cl2NO4S2/c1-2-36(33,34)20-12-10-17(11-13-20)14-24(31)30-25-16-22(18-6-5-7-19(28)15-18)27(35-25)26(32)21-8-3-4-9-23(21)29/h3-13,15-16H,2,14H2,1H3,(H,30,31) |
InChI Key |
PDIFKINHSRCGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)



![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)

![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
